molecular formula C13H26N4O3 B577744 (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine CAS No. 1228077-87-9

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine

Cat. No. B577744
CAS RN: 1228077-87-9
M. Wt: 286.376
InChI Key: KUVVCFAAYOBPAV-JEDNCBNOSA-N
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Description

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine (abbreviated as 2S-2A-3MPA-C) is an organic compound widely used in various scientific research applications. It is a derivative of propionic acid, a carboxylic acid, and has been used for a variety of purposes in the laboratory setting.

Scientific Research Applications

Asymmetric Synthesis

The compound is utilized in the asymmetric synthesis of biologically significant molecules, such as the taxol side chain. This process involves the azidation and subsequent benzoylation of specific cis-menthyl phenylglycidates to yield enantiopure compounds, which are crucial intermediates in producing the taxol side chain, a critical component in cancer treatment therapies (Er & Coşkun, 2009).

Click Chemistry

It also plays a pivotal role in click chemistry, a methodology widely used in creating diverse chemical libraries. For instance, its incorporation into peptidotriazoles on solid phases, resulting in the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, showcases its utility in synthesizing 1H-[1,2,3]-triazoles, valuable for peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).

Photoaffinity Reagents

Moreover, the compound has applications in the synthesis of photoaffinity reagents, which are crucial for studying biological systems. For example, the synthesis of p-azidotetrafluoroaniline, using a modified Curtius rearrangement that involves intermediates derived from the compound, enables the creation of photoaffinity reagents for probing the structure and function of biomolecules (Chehade & Spielmann, 2000).

Synthesis of Amino Acid Derivatives

The compound's functionality is extended to the synthesis of amino acid derivatives, which are fundamental in developing peptide-based therapeutics. An efficient and straightforward synthesis method involving a one-pot reaction highlights its use in creating N-substituted 1,3-oxazinan-2-ones, a class of compounds with potential pharmaceutical applications (Trifunović et al., 2010).

Radical-Nucleophilic Reactions

Furthermore, its reactivity is exploited in radical-nucleophilic (SRN1) reactions, serving as a precursor for synthesizing α-nitro azides. These reactions are foundational in organic synthesis, demonstrating the compound's versatility in creating structurally complex molecules (Al-khalil, Bowman, & Symons, 1986).

properties

IUPAC Name

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVCFAAYOBPAV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735015
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-azido-3-(tert-butoxy)propanoic acid; cyclohexanamine

CAS RN

1228077-87-9
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-87-9
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